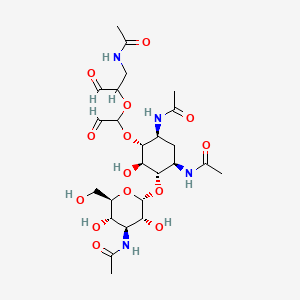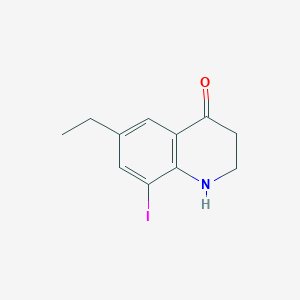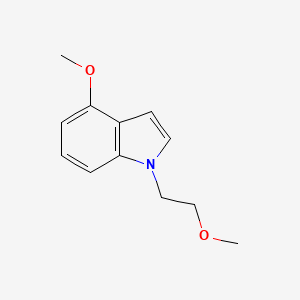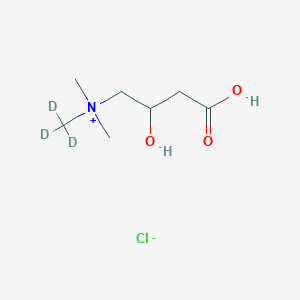![molecular formula C20H28O3 B13846136 (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 is a deuterated derivative of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester. This compound is a fatty acid ester, where the hydrogen atoms at specific positions are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and mechanisms due to the unique properties of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with ethanol-d5. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The use of deuterated ethanol is crucial to incorporate deuterium into the final product.
化学反応の分析
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
科学的研究の応用
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 is used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the role of fatty acids in cellular processes and signaling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Used in the development of deuterated drugs and other specialty chemicals.
作用機序
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated counterpart. The presence of deuterium affects the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
(Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester: The non-deuterated version of the compound.
(Z,Z)-5,11-Eicosadienoic Acid Methyl Ester: A similar ester with a methyl group instead of an ethyl group.
(Z,Z)-5,11-Eicosadienoic Acid: The free acid form of the compound.
Uniqueness
The uniqueness of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 lies in the presence of deuterium, which provides distinct advantages in research applications. Deuterium’s higher mass compared to hydrogen leads to different kinetic isotope effects, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14- |
InChIキー |
KEEHJLBAOLGBJZ-ADUQSEPCSA-N |
異性体SMILES |
C/C(=C/C=C/C(=C\C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C |
正規SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)



![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)







